molecular formula C17H22N4O3S2 B2783538 N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide CAS No. 1021220-99-4

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide

Cat. No. B2783538
CAS RN: 1021220-99-4
M. Wt: 394.51
InChI Key: ZNCVUQWIMAZZFN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in the field of medicinal chemistry. It contains functional groups such as a piperazine ring and a thiophene ring, which are common in many pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is reacted. Without specific information, it’s difficult to predict its reactivity .

Scientific Research Applications

Anti-Tubercular Activity

This compound has been investigated for its potential as an anti-tubercular agent . Research suggests that derivatives of this compound can exhibit significant activity against Mycobacterium tuberculosis H37Ra, which is the causative agent of tuberculosis (TB). The derivatives have shown inhibitory concentrations (IC50) that are promising for further development .

Anti-Fibrosis Activity

In the context of anti-fibrosis, some derivatives of this compound have displayed better activity than existing drugs like Pirfenidone on HSC-T6 cells, which are indicative of potential therapeutic applications in treating fibrotic diseases .

Cytotoxicity Evaluation

The cytotoxic effects of these compounds have been evaluated on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are non-toxic to human cells , which is a crucial factor in drug development, ensuring that potential medications do not harm healthy cells while targeting diseased ones .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions of these compounds at the molecular level. These studies are essential for drug design as they provide insights into the binding affinities and modes of action of the compounds, thereby revealing their suitability for further development as therapeutic agents .

Anti-Inflammatory and Analgesic Activities

Some indole derivatives related to this compound have shown anti-inflammatory and analgesic activities. This suggests that the compound could be modified to enhance these properties, potentially leading to new pain-relief medications with reduced side effects compared to current options .

Crystallography for Drug Design

Single crystals of some derivatives have been developed, which allows for detailed crystallographic studies. These studies are fundamental in drug design as they can reveal the precise three-dimensional structure of the compound, aiding in the optimization of its therapeutic properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential therapeutic applications. Given the interest in similar compounds for their anti-tubercular activity, it’s possible that this compound could also be studied in this context .

properties

IUPAC Name

N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c22-17(15-5-3-13-25-15)19-8-4-14-26(23,24)21-11-9-20(10-12-21)16-6-1-2-7-18-16/h1-3,5-7,13H,4,8-12,14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCVUQWIMAZZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide

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